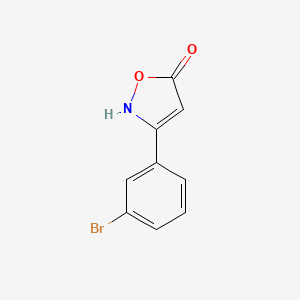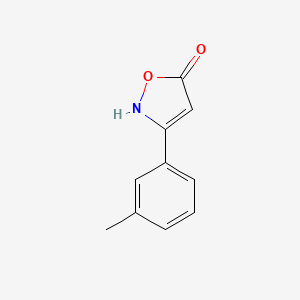![molecular formula C14H11N3O B6346033 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine CAS No. 1165931-59-8](/img/structure/B6346033.png)
3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves a variety of methods. For instance, the synthesis of 1,3,4-oxadiazole derivatives and analogues were created and their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms was examined . The procedure for nitration of 5-methyl-3-phenyl-1,3,4-oxadiazol-2 (3H)-one could be optimized .Molecular Structure Analysis
The molecular structure of “3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine” can be represented by the SMILES stringO=C (O)CCC1=NC (C2=CC=CC=C2)=NO1 . The InChI key for this compound is UBSBRLFVQKHLPG-UHFFFAOYSA-N . Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine” include its empirical formulaC11H10N2O3, molecular weight 218.21, and its form as a solid .
Aplicaciones Científicas De Investigación
Antiviral Activity
The oxadiazole derivatives have been explored for their potential as antiviral agents . Compounds structurally related to 3-phenyl-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole have shown inhibitory activity against various viruses. For instance, indole derivatives, which share a similar heterocyclic nature, have been reported to exhibit antiviral properties against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
These compounds are also studied for their anti-inflammatory capabilities. The presence of the oxadiazole ring can contribute to the reduction of inflammation by modulating biological pathways. This is akin to the biological activities observed in indole derivatives, which have been utilized in the development of anti-inflammatory drugs .
Anticancer Potential
The structural framework of oxadiazoles, including the compound , is being investigated for anticancer properties. The ability to bind with high affinity to multiple receptors makes this class of compounds a valuable candidate for cancer treatment research .
Antioxidant Effects
Oxadiazole derivatives may possess antioxidant effects, which are crucial in protecting cells from oxidative stress. This property is significant in the prevention of diseases that are caused by free radicals .
Antimicrobial Efficacy
The antimicrobial efficacy of oxadiazole compounds is another area of interest. They have been found to be effective against a range of microbial pathogens, offering a promising avenue for the development of new antimicrobial agents .
Antidiabetic Activity
Research has indicated that oxadiazole derivatives could play a role in antidiabetic therapy. Their interaction with biological targets involved in glucose metabolism could lead to the development of novel antidiabetic medications .
Direcciones Futuras
The future directions of research on “3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine” and similar compounds could involve further exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . Additionally, more studies could be conducted to understand their synthesis, mechanism of action, and safety profile in more detail.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolines and their analogs are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .
Mode of Action
Related compounds like pyrazolines and their analogs are known to interact with various targets to exert their effects . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels .
Biochemical Pathways
Related compounds such as pyrazolines and their analogs are known to affect a variety of biochemical pathways . These compounds can influence a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds like pyrazolines and their analogs are known to have a wide range of biological activities . These compounds can influence a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
3-phenyl-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-6-12(7-3-1)14-16-13(18-17-14)9-11-5-4-8-15-10-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENKDEWHTJLRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)
![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)
![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)



![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)
